![molecular formula C17H11ClN2O4S B411141 N-(3-氯-4-羟基苯基)-2-氧代-1,2-二氢苯并[cd]吲哚-6-磺酰胺](/img/structure/B411141.png)
N-(3-氯-4-羟基苯基)-2-氧代-1,2-二氢苯并[cd]吲哚-6-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
EJMC-1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying TNF-α inhibition and related chemical reactions.
Biology: Employed in research on inflammatory pathways and cytokine regulation.
Medicine: Investigated for potential therapeutic applications in treating auto-inflammatory diseases such as rheumatoid arthritis and Crohn’s disease.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmaceutical research
作用机制
EJMC-1 通过抑制 TNF-α 的活性来发挥其作用,TNF-α 是一种参与炎症反应的细胞因子。该化合物与 TNF-α 结合,阻止其与靶细胞表面上的受体相互作用。 这种抑制破坏了导致炎症的下游信号通路,从而降低了炎症反应 .
类似化合物:
EJMC-1 的独特性: EJMC-1 由于其中等效力和对 TNF-α 的特异性抑制而具有独特性。 虽然像 S10 和 4e 这样的其他化合物表现出更高的效力,但 EJMC-1 作为开发和优化更强效 TNF-α 抑制剂的基础化合物 .
生化分析
Biochemical Properties
EJMC-1 plays a crucial role in biochemical reactions, particularly as a TNF-α inhibitor . TNF-α is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction. Therefore, the inhibition of TNF-α by EJMC-1 can have significant biochemical implications, particularly in the context of inflammatory diseases .
Cellular Effects
EJMC-1 has been shown to have significant effects on various types of cells and cellular processes. As a TNF-α inhibitor, EJMC-1 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cellular context and the concentration of EJMC-1 .
Molecular Mechanism
The molecular mechanism of action of EJMC-1 primarily involves its role as a TNF-α inhibitor . It exerts its effects at the molecular level through binding interactions with TNF-α, leading to the inhibition of this cytokine . This can result in changes in gene expression and impacts on various cellular processes .
Temporal Effects in Laboratory Settings
The effects of EJMC-1 can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of EJMC-1 can vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available.
Metabolic Pathways
Given its role as a TNF-α inhibitor, it is likely that EJMC-1 interacts with enzymes or cofactors involved in inflammation and immune response pathways .
Transport and Distribution
It is likely that EJMC-1 interacts with various transporters or binding proteins, which could influence its localization or accumulation .
准备方法
合成路线及反应条件: EJMC-1 的合成涉及在特定条件下,3-氯-4-羟基苯胺与 2-氧代-1,2-二氢苯并[cd]吲哚-6-磺酰氯反应。 该反应通常在碱性条件下,如三乙胺,并在有机溶剂如二氯甲烷中进行 .
工业生产方法: 虽然 EJMC-1 的具体工业生产方法没有广泛的文献记载,但其合成通常遵循实验室规模的程序,并针对大规模生产进行优化。 这包括确保反应物的纯度,维持反应条件,并采用高效的纯化技术 .
化学反应分析
反应类型: EJMC-1 主要由于存在反应性官能团(如磺酰胺基和羟基)而发生取代反应。 它也可以在适当条件下参与氧化和还原反应 .
常用试剂和条件:
取代反应: 通常涉及亲核试剂,如胺或硫醇。
氧化反应: 可以使用氧化剂(如过氧化氢或高锰酸钾)进行。
还原反应: 通常涉及还原剂,如硼氢化钠或氢化铝锂.
主要产物: 从这些反应形成的主要产物取决于所用试剂和条件。 例如,与胺的取代反应可以生成磺酰胺衍生物,而氧化反应可以导致醌的形成 .
4. 科研应用
EJMC-1 在科学研究中具有广泛的应用范围:
化学: 用作研究 TNF-α 抑制及相关化学反应的模型化合物。
生物学: 用于研究炎症途径和细胞因子调节。
医学: 研究其在治疗自身炎症性疾病(如类风湿性关节炎和克罗恩病)中的潜在治疗应用。
相似化合物的比较
S10: An analog of EJMC-1 with an IC50 value of 14 micromolar, which is 2.2 times more potent than EJMC-1.
4e: Another analog with an IC50 value of 3 micromolar, making it 14 times more potent than EJMC-1.
Uniqueness of EJMC-1: EJMC-1 is unique due to its moderate potency and specific inhibition of TNF-α. While other compounds like S10 and 4e exhibit higher potency, EJMC-1 serves as a foundational compound for the development and optimization of more potent TNF-α inhibitors .
属性
IUPAC Name |
N-(3-chloro-4-hydroxyphenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4S/c18-12-8-9(4-6-14(12)21)20-25(23,24)15-7-5-13-16-10(15)2-1-3-11(16)17(22)19-13/h1-8,20-21H,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWAQUPLBBOCSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)NC4=CC(=C(C=C4)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of developing small molecule inhibitors for TNF-α, and how does EJMC-1 compare to existing treatment options?
A: Tumor necrosis factor-alpha (TNF-α) plays a critical role in inflammatory responses, and its dysregulation is implicated in various auto-inflammatory diseases. While antibody-based therapies effectively target TNF-α, they come with limitations such as parenteral administration and high costs []. Small molecule inhibitors offer potential advantages like oral bioavailability and cost-effectiveness. EJMC-1 emerged as a starting point for developing such inhibitors, exhibiting modest TNF-α inhibitory activity []. Further optimization of EJMC-1 through structure-activity relationship studies led to the identification of more potent analogs with improved activity. This highlights the potential of developing small molecule TNF-α inhibitors like EJMC-1 as alternative therapeutic options.
Q2: How was the structure of EJMC-1 modified to improve its potency as a TNF-α inhibitor?
A: Researchers employed a two-pronged approach involving shape screen and rational design to enhance EJMC-1's potency []. Initially, a shape-based screening of compound libraries identified analogs with improved binding affinity to TNF-α compared to EJMC-1. This led to the identification of 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10) as a promising lead. Subsequent rational design, guided by docking analysis of S10 and EJMC-1 binding to TNF-α, yielded further optimized analogs. Notably, compound 4e displayed a 14-fold increase in potency compared to EJMC-1, highlighting the effectiveness of structure-guided optimization in enhancing the inhibitory activity against TNF-α [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
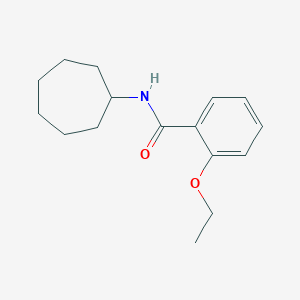
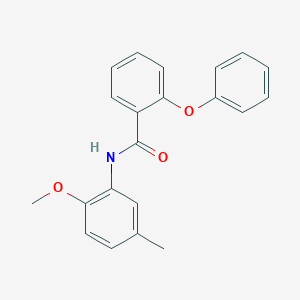
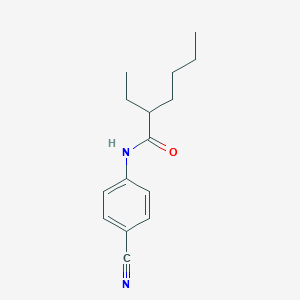
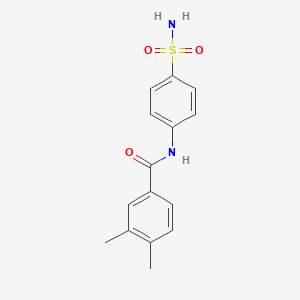
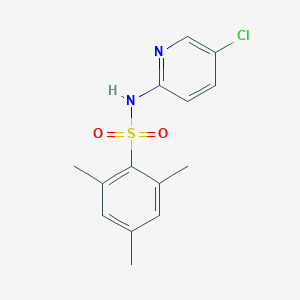
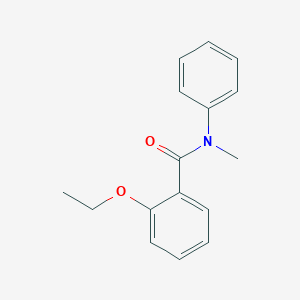
![2-[(4-bromoanilino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B411065.png)
![4-methoxyphenyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide](/img/structure/B411067.png)
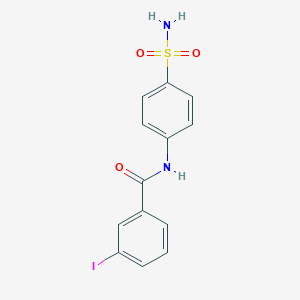
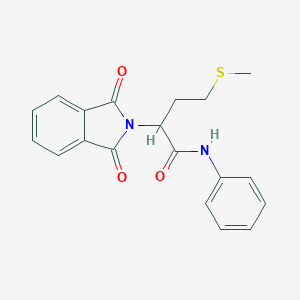
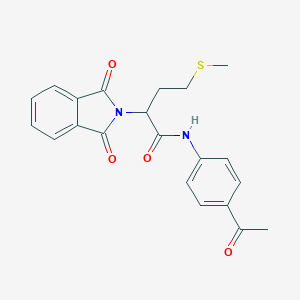
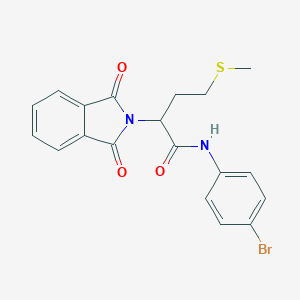
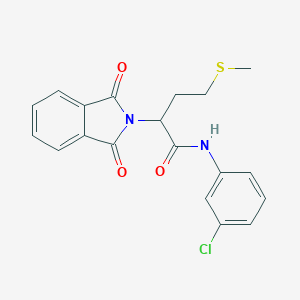
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methylphenyl)-4-(methylsulfanyl)butanamide](/img/structure/B411081.png)
